molecular formula C22H30N2O3 B7534812 N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

Numéro de catalogue B7534812
Poids moléculaire: 370.5 g/mol
Clé InChI: FTVFZGDTFMPLQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the KDM6 family of histone lysine demethylases. This compound has been extensively studied for its potential application in epigenetic research and drug discovery.

Mécanisme D'action

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide selectively inhibits the KDM6 family of histone lysine demethylases, which are responsible for the removal of methyl groups from histone H3 lysine 27 (H3K27). H3K27 methylation is a key epigenetic mark that is associated with gene repression. By inhibiting KDM6, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can cause an accumulation of H3K27 methylation, leading to the repression of target genes. This mechanism has been shown to be effective in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can induce cell cycle arrest, apoptosis, and senescence. It can also inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide is its selectivity for the KDM6 family of histone lysine demethylases. This allows for precise modulation of gene expression and epigenetic regulation. In addition, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. However, there are also limitations to the use of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide in lab experiments. For example, its potency can vary depending on the cell type and experimental conditions. In addition, it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Orientations Futures

There are several future directions for the research and development of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide. One potential application is in the treatment of cancer. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been shown to be effective in various cancer cell lines and animal models, indicating its potential as a therapeutic agent. Further research is needed to determine its efficacy and safety in clinical trials. Another future direction is in the study of epigenetic regulation and gene expression. N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can be used as a tool compound to study the role of KDM6 in various biological processes. In addition, there is potential for the development of new inhibitors that target other histone lysine demethylases, which could have therapeutic applications in various diseases.

Méthodes De Synthèse

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide was first synthesized and reported by scientists at GlaxoSmithKline in 2013. The synthesis of N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydroisoindole ring system, which is achieved through a condensation reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Applications De Recherche Scientifique

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has been widely used as a tool compound in epigenetic research and drug discovery. It has been shown to selectively inhibit the KDM6 family of histone lysine demethylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide can alter the epigenetic landscape of cells and modulate gene expression. This has potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Propriétés

IUPAC Name

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-19(5-6-24-20(26)17-3-1-2-4-18(17)21(24)27)23-13-22-10-14-7-15(11-22)9-16(8-14)12-22/h1-2,14-18H,3-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFZGDTFMPLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.